molecular formula C20H19ClN4O2S B11266248 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11266248
M. Wt: 414.9 g/mol
InChI Key: UQWFFPAMSZCBDO-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzenesulfonyl group and a phenylpyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the Chlorobenzenesulfonyl Group: The piperazine intermediate is then reacted with chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the chlorobenzenesulfonyl group.

    Coupling with Phenylpyrimidine: The final step involves coupling the chlorobenzenesulfonyl-piperazine intermediate with a phenylpyrimidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C20H19ClN4O2S/c21-17-7-4-8-18(13-17)28(26,27)25-11-9-24(10-12-25)20-14-19(22-15-23-20)16-5-2-1-3-6-16/h1-8,13-15H,9-12H2

InChI Key

UQWFFPAMSZCBDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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